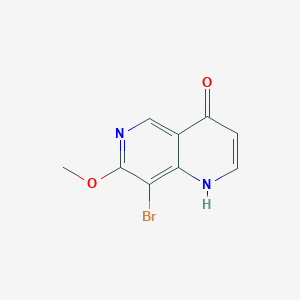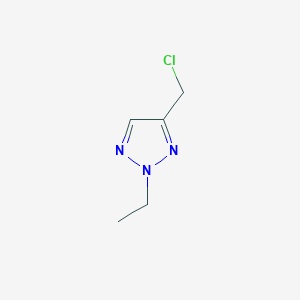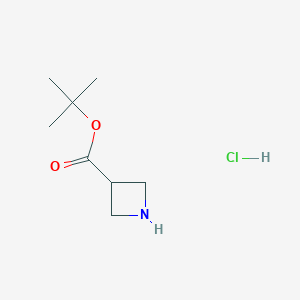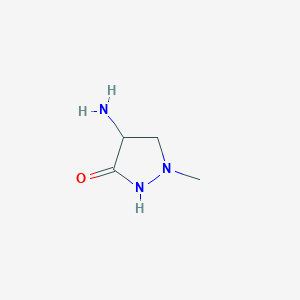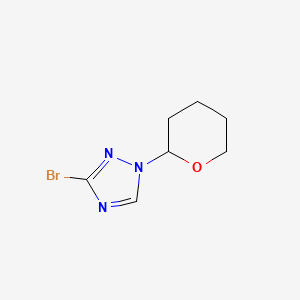![molecular formula C8H11N3O4S B1375519 5-{[(Tert-butoxy)carbonyl]amino}-1,2,3-thiadiazole-4-carboxylic acid CAS No. 1352200-26-0](/img/structure/B1375519.png)
5-{[(Tert-butoxy)carbonyl]amino}-1,2,3-thiadiazole-4-carboxylic acid
Overview
Description
“5-{[(Tert-butoxy)carbonyl]amino}-1,2,3-thiadiazole-4-carboxylic acid” is a chemical compound with the CAS Number: 1352200-26-0 . It has a molecular weight of 245.26 . The IUPAC name for this compound is 5-[(tert-butoxycarbonyl)amino]-1,2,3-thiadiazole-4-carboxylic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H11N3O4S/c1-8(2,3)15-7(14)9-5-4(6(12)13)10-11-16-5/h1-3H3,(H,9,14)(H,12,13) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . Unfortunately, other specific physical and chemical properties like melting point, boiling point, and solubility were not found in the search results.Scientific Research Applications
Chemical Reactions and Derivatives
Synthesis of 4-Methylsulfanylethynylfuran Derivative : The reactions of similar compounds, like 5-methyl-4-(1,2,3-thiadiazol-4-yl)furan-2-carboxylic acid ethyl ester, with potassium tert-butylate and methyl iodide lead to derivatives like 4-methylsulfanylethynylfuran (Remizov, Pevzner, & Petrov, 2019).
Formation of Thioamides of Furylacetic Acid : This compound forms thioamides of furylacetic acid when reacted with potassium carbonate in DMF with primary amines or morpholine (Remizov, Pevzner, & Petrov, 2019).
Biological Activities
Anti-microbial Activity : Derivatives of similar compounds, such as 2,5-disubstituted-1,3,4-thiadiazole amine, have shown strong activities against various microorganisms, indicating potential antimicrobial applications (Pund et al., 2020).
Mosquito-larvicidal and Antibacterial Properties : Novel thiadiazolotriazin-4-ones synthesized from related compounds exhibited moderate mosquito-larvicidal and antibacterial activities, suggesting their use in controlling malaria vectors and bacterial pathogens (Castelino et al., 2014).
Chemical Synthesis
Synthesis of Dipeptide 4-Nitroanilides : Tert-butyloxycarbonyl amino acid 4-nitroanilides, including N-alkylated amino acids, were synthesized using the isocyanate method or the mixed anhydride procedure, showing the compound's utility in peptide synthesis (Schutkowski, Mrestani-Klaus, & Neubert, 2009).
Formation of 2,4-Dihydro-3H-1,2,4-Triazole-3-Thiones and 1,3,4-Thiadiazol-2-Amines : The compound's derivatives are useful in synthesizing novel heterocyclic assemblies with potential biological activity (Petkevich et al., 2021).
Crystal Structure Analysis
- Analysis of Complex Crystal Structures : Studies involving related compounds like 2,5-bis(4-pyridyl)-1,3,4-thiadiazole have been conducted to understand the crystal structure of complex metal-organic frameworks (Xu & Tang, 2010).
Safety and Hazards
properties
IUPAC Name |
5-[(2-methylpropan-2-yl)oxycarbonylamino]thiadiazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O4S/c1-8(2,3)15-7(14)9-5-4(6(12)13)10-11-16-5/h1-3H3,(H,9,14)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYKTXOLUZGWCFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(N=NS1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl 3-cyano-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B1375437.png)



